Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy-
CAS No.: 101651-57-4
Cat. No.: VC20484303
Molecular Formula: C16H24Cl2N2O2
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101651-57-4 |
---|---|
Molecular Formula | C16H24Cl2N2O2 |
Molecular Weight | 347.3 g/mol |
IUPAC Name | N-[3-[2-[bis(2-chloroethyl)amino]ethyl]-4-ethoxyphenyl]acetamide |
Standard InChI | InChI=1S/C16H24Cl2N2O2/c1-3-22-16-5-4-15(19-13(2)21)12-14(16)6-9-20(10-7-17)11-8-18/h4-5,12H,3,6-11H2,1-2H3,(H,19,21) |
Standard InChI Key | ZRNOPPYCTRPPCB-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C=C(C=C1)NC(=O)C)CCN(CCCl)CCCl |
Introduction
Molecular Structure and Chemical Properties
The compound’s molecular formula is C₁₆H₂₄Cl₂N₂O₂, with a molecular weight of 347.28 g/mol . Its structure consists of three primary components:
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Acetanilide backbone: A phenyl ring substituted with an acetamide group (-NHCOCH₃).
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Bis(2-chloroethyl)amino group: A tertiary amine with two 2-chloroethyl substituents, conferring alkylating potential.
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4'-Ethoxy substituent: An ethoxy group (-OCH₂CH₃) at the para position relative to the acetamide group, enhancing solubility and modulating electronic effects.
The presence of both electron-donating (ethoxy) and electron-withdrawing (chloroethyl) groups creates a polarized electronic environment, influencing reactivity and interaction with biological targets .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₆H₂₄Cl₂N₂O₂ |
Molecular Weight | 347.28 g/mol |
Chlorine Content | 20.4% (theoretical) |
Potential Hydrogen Bond | Acetamide N-H (donor) |
LogP (Estimated) | ~2.5 (moderate lipophilicity) |
Synthesis Pathways
The synthesis of Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy- likely involves multi-step reactions:
Step 1: Formation of the Ethoxyacetanilide Core
4-Ethoxyaniline is acetylated using acetic anhydride to yield 4'-ethoxyacetanilide. This step introduces the acetamide group while preserving the ethoxy substituent .
Step 3: Purification and Characterization
Crude product is purified via recrystallization or column chromatography. Analytical techniques such as NMR and mass spectrometry confirm structural integrity .
Biological Activities and Mechanisms
The compound’s biological profile stems from two functional domains:
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Acetanilide moiety: Historically associated with analgesic and antipyretic effects, though modern derivatives prioritize reduced toxicity.
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Bis(2-chloroethyl)amino group: Imparts alkylating activity, enabling covalent modification of DNA nucleophiles (e.g., guanine N7). This mechanism is shared with nitrogen mustard chemotherapeutics .
Table 2: Comparative Analysis of Structural Analogues
Compound | Key Features | Distinguishing Attributes |
---|---|---|
Acetanilide | Basic acetamide structure | Lacks alkylating groups |
4-Ethoxyacetanilide | Ethoxy substitution | No chloroethyl functionality |
Bis(2-chloroethyl)aniline | Bis(2-chloroethyl)amino group | Absence of ethoxy and acetamide groups |
The target compound uniquely combines DNA alkylation capacity with enhanced solubility from the ethoxy group, suggesting potential in targeted therapies .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The bis(2-chloroethyl)amino group is a hallmark of alkylating agents used in oncology. Derivatives of this compound may serve as precursors for:
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Chemotherapeutic agents: By modifying the acetanilide core, selective tumor targeting could be achieved.
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Antimicrobials: Alkylating agents disrupt microbial DNA, though specificity remains a challenge .
Agrochemical Development
Chloroethyl-containing compounds are explored as insecticides and acaricides. While direct evidence is limited, structural parallels to known agrochemicals suggest potential utility in crop protection .
Future Research Directions
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Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism to evaluate therapeutic potential.
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Structure-Activity Relationships (SAR): Systematically modify substituents to optimize efficacy and safety.
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Ecotoxicology: Assess environmental impact if deployed in agricultural settings .
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